N-[2-(methylsulfanyl)phenyl]-2-{5-[4-(prop-2-en-1-yloxy)phenyl]-2H-tetrazol-2-yl}acetamide
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Overview
Description
N-[2-(METHYLSULFANYL)PHENYL]-2-{5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE is a complex organic compound that features a combination of functional groups, including a tetrazole ring, an acetamide group, and a phenyl ring substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(METHYLSULFANYL)PHENYL]-2-{5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the cycloaddition reaction of an azide with a nitrile compound under acidic or basic conditions.
Substitution Reactions: The phenyl ring can be functionalized with a methylsulfanyl group through nucleophilic substitution reactions.
Coupling Reactions: The tetrazole ring and the substituted phenyl ring are coupled using appropriate coupling agents such as EDCI or DCC in the presence of a base like triethylamine.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of an amine with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(METHYLSULFANYL)PHENYL]-2-{5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[2-(METHYLSULFANYL)PHENYL]-2-{5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of N-[2-(METHYLSULFANYL)PHENYL]-2-{5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to act as an inhibitor or activator of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(METHYLSULFANYL)PHENYL]-2-{5-[4-(METHOXY)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE
- **N-[2-(METHYLSULFANYL)PHENYL]-2-{5-[4-(ETHOXY)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE
Uniqueness
N-[2-(METHYLSULFANYL)PHENYL]-2-{5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE is unique due to the presence of the prop-2-en-1-yloxy group, which can impart distinct reactivity and properties compared to its analogs. This functional group can participate in additional reactions, such as polymerization or cross-linking, enhancing the compound’s versatility in various applications.
Properties
Molecular Formula |
C19H19N5O2S |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-[5-(4-prop-2-enoxyphenyl)tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C19H19N5O2S/c1-3-12-26-15-10-8-14(9-11-15)19-21-23-24(22-19)13-18(25)20-16-6-4-5-7-17(16)27-2/h3-11H,1,12-13H2,2H3,(H,20,25) |
InChI Key |
KBFHLCLYSYUYGT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)OCC=C |
Origin of Product |
United States |
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